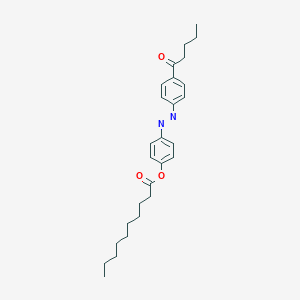![molecular formula C51H71NO15 B038506 (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid CAS No. 118498-92-3](/img/structure/B38506.png)
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a natural product found in Streptomycetaceae with data available.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
The synthesis and derivatives of complex organic compounds have been a significant area of research. A study by (Iijima et al., 1979) explored the synthesis of compounds starting from precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds. This process highlights the versatility of organic synthesis techniques in creating diverse compounds with potential applications in various fields.
Total Synthesis of Natural Products
Natural product synthesis is another area where complex organic compounds are crucial. The work by (Ishida & Mukaiyama, 1978) demonstrates the synthesis of natural products like Variotin and its analogs from lactim ethers and specific trienoic acids. This research contributes to the understanding of natural product synthesis and the creation of bioactive molecules.
Reactions and Mechanistic Studies
The study of reactions and mechanisms is essential in understanding how complex organic compounds behave under different conditions. (Mironov et al., 2016) investigated the synthesis and reactions of 3-trimethylsilyloxy-1-(furan-3-yl)butadiene, providing insights into the behavior of these compounds in chemical reactions.
Stereochemistry and Selectivity
Stereochemistry and selectivity in chemical reactions are crucial for creating specific compounds. (Fleming et al., 1996) focused on the diastereoselectivity in the SE2″ reaction of chiral pentadienylsilanes. Their findings are significant for understanding how to control stereochemistry in organic synthesis.
Marine-derived Compounds and Metabolites
Marine organisms are a source of unique organic compounds. (Guerriero et al., 1989) isolated novel compounds from the marine deuteromycete Dendryphiella salina. This research is important for discovering new bioactive compounds with potential pharmaceutical applications.
Fungal Metabolites
Fungal metabolites represent a vast area of research due to their diverse structures and biological activities. (Dai et al., 2006) studied metabolites from the endophytic fungus Nodulisporium sp., revealing new compounds with possible applications in medicine and agriculture.
Propriétés
Numéro CAS |
118498-92-3 |
|---|---|
Nom du produit |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
Formule moléculaire |
C51H71NO15 |
Poids moléculaire |
938.1 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+ |
Clé InChI |
BQKXPBTYVGLILY-CEKXONASSA-N |
SMILES isomérique |
C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C |
SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C |
SMILES canonique |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C |
Synonymes |
phenelfamycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



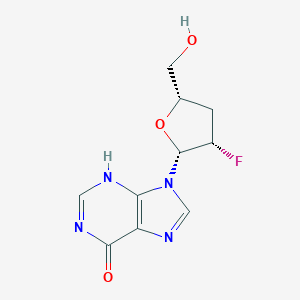
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)

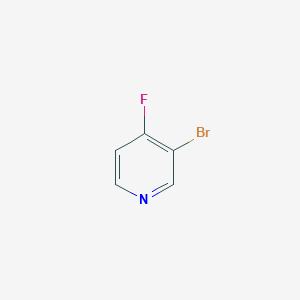
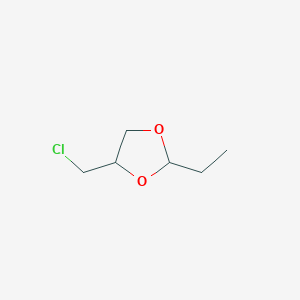

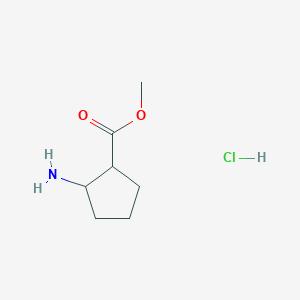
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



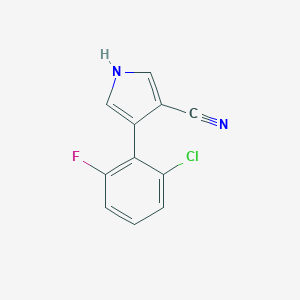
![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
